molecular formula C10H17BO4 B3077333 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine CAS No. 1046811-97-5

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine

Cat. No.: B3077333
CAS No.: 1046811-97-5
M. Wt: 212.05 g/mol
InChI Key: PQUXXLGCBJLNMN-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine is a chemical compound known for its unique structure and versatile applications. This compound features a dioxaborolane ring, which is a boron-containing heterocycle, and a dihydrodioxine ring, which is an oxygen-containing heterocycle. The presence of these rings imparts distinctive chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine typically involves the formation of the dioxaborolane ring through a borylation reaction. This reaction can be carried out using pinacolborane (HBpin) in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Like sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through cross-coupling reactions.

    Boronic Acids/Esters: Resulting from oxidation reactions.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to participate in electron transfer processes, making it useful in catalytic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine apart from similar compounds is its dual ring structure, which combines the properties of both dioxaborolane and dihydrodioxine rings. This unique combination enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXXLGCBJLNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046811-97-5
Record name 2-(5,6-dihydro-1,4-dioxin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine
Reactant of Route 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine
Reactant of Route 4
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine

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